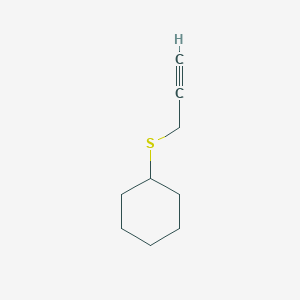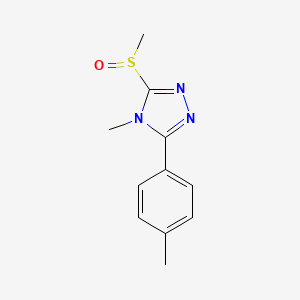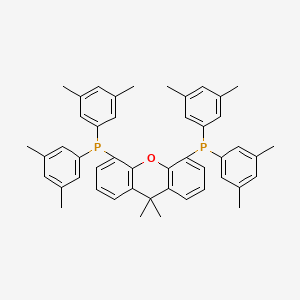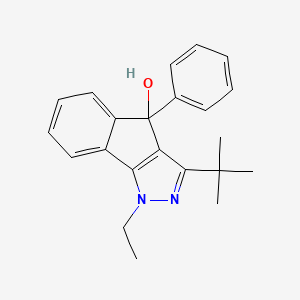
Cyclohexane, (2-propynylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, (2-propynylthio)- is an organic compound with the molecular formula C9H14S It is a derivative of cyclohexane, where a propynylthio group is attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexane, (2-propynylthio)- can be synthesized through several methods. One common approach involves the reaction of cyclohexane with propargyl thiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the propynylthio group to the cyclohexane ring.
Industrial Production Methods
Industrial production of cyclohexane, (2-propynylthio)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to remove impurities and obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Cyclohexane, (2-propynylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the propynylthio group to a propylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propylthio derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
Cyclohexane, (2-propynylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of cyclohexane, (2-propynylthio)- involves its interaction with various molecular targets. The propynylthio group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects.
類似化合物との比較
Similar Compounds
Cyclohexane, (2-propenylthio)-: Similar structure but with a propenylthio group instead of a propynylthio group.
Cyclohexane, (2-butynylthio)-: Contains a butynylthio group, offering different reactivity and properties.
Cyclohexane, (2-ethynylthio)-: Features an ethynylthio group, which can influence its chemical behavior.
Uniqueness
Cyclohexane, (2-propynylthio)- is unique due to the presence of the propynylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic applications and research studies.
特性
CAS番号 |
82937-26-6 |
|---|---|
分子式 |
C9H14S |
分子量 |
154.27 g/mol |
IUPAC名 |
prop-2-ynylsulfanylcyclohexane |
InChI |
InChI=1S/C9H14S/c1-2-8-10-9-6-4-3-5-7-9/h1,9H,3-8H2 |
InChIキー |
PBUNIVDBCFNBLU-UHFFFAOYSA-N |
正規SMILES |
C#CCSC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)

![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912250.png)


![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B12912263.png)
![1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12912267.png)

![Cis-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate](/img/structure/B12912279.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-](/img/structure/B12912282.png)


![4,6,8-Trimethyl-2-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12912302.png)

